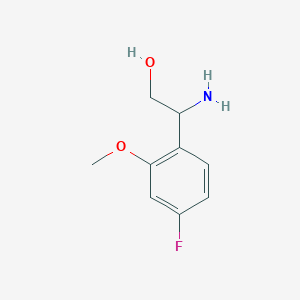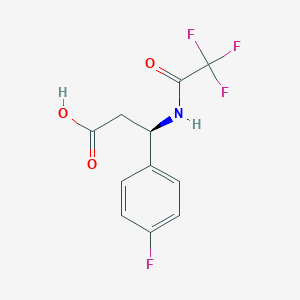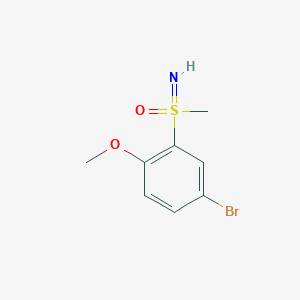
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable sulfur-containing reagent under specific conditions. One common method involves the use of thionyl chloride (SOCl2) as the sulfur source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of corresponding thiols or sulfides.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, thiol derivatives
Applications De Recherche Scientifique
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosulfur compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety.
(5-Chloro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Fluoro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, compared to its chlorine or fluorine analogs.
Propriétés
Formule moléculaire |
C8H10BrNO2S |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
(5-bromo-2-methoxyphenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5,10H,1-2H3 |
Clé InChI |
BOTNRJQOVVGTMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


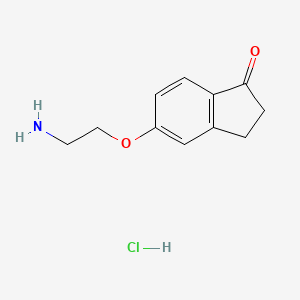
![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)
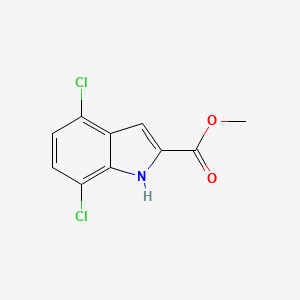

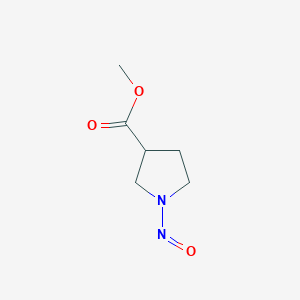
![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
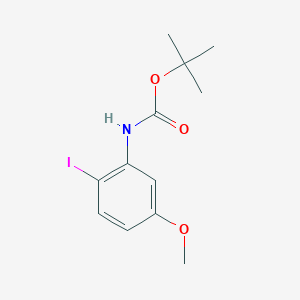
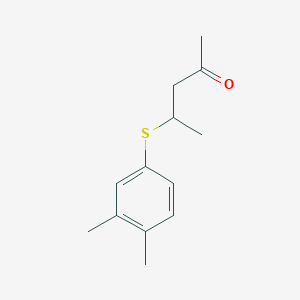
amine](/img/structure/B13505444.png)
